molecular formula C11H12ClF4N B13230893 2-[4-Fluoro-3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride

2-[4-Fluoro-3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride

Cat. No.: B13230893
M. Wt: 269.66 g/mol
InChI Key: VGVRNUVHTIFSMF-UHFFFAOYSA-N
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Description

2-[4-Fluoro-3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride is a high-purity chemical compound offered for research and development purposes. This specialty chemical belongs to a class of fluorinated pyrrolidines that serve as crucial building blocks in pharmaceutical and agrochemical research. The molecular structure, featuring a pyrrolidine ring substituted with both a fluorine atom and a trifluoromethyl group on the phenyl ring, is designed to enhance the molecule's physicochemical properties. The presence of these fluorine-containing groups is known to improve metabolic stability, increase lipophilicity, and enhance membrane permeability, making such compounds valuable scaffolds in drug discovery programs . As a hydrochloride salt, the compound offers improved stability and handling characteristics compared to the free base. This reagent is primarily utilized in organic synthesis as a key intermediate for the construction of more complex molecules. It is strictly intended for use in a laboratory setting by qualified professionals. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) prior to use and handle the material with appropriate personal protective equipment (PPE) in a well-ventilated environment.

Properties

Molecular Formula

C11H12ClF4N

Molecular Weight

269.66 g/mol

IUPAC Name

2-[4-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride

InChI

InChI=1S/C11H11F4N.ClH/c12-9-4-3-7(10-2-1-5-16-10)6-8(9)11(13,14)15;/h3-4,6,10,16H,1-2,5H2;1H

InChI Key

VGVRNUVHTIFSMF-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=CC(=C(C=C2)F)C(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

Procedure Overview:

  • Starting Materials: Substituted benzaldehydes (containing fluorine and trifluoromethyl groups) and acetophenone derivatives with pyrrolidine moieties.
  • Reaction Conditions: The condensation is typically carried out in ethanol or ethanol-water mixtures under reflux, with basic catalysts such as sodium hydroxide or potassium hydroxide.
  • Outcome: Formation of α,β-unsaturated ketones (chalcones), which are key intermediates.

Example:

  • The synthesis of (E)-3-(4-fluorophenyl)-1-(4-(pyrrolidin-1-yl)phenyl)prop-2-en-1-one was achieved with yields around 60%, confirmed by FTIR, NMR, and LC-MS analyses.

Data Table 1: Typical Reaction Conditions for Chalcone Synthesis

Parameter Typical Range Reference
Solvent Ethanol, ethanol-water mixture
Catalyst NaOH, KOH
Temperature Reflux (~78°C)
Reaction Time 3–5 hours
Yield 38–75%

The introduction of fluorine and trifluoromethyl groups onto the phenyl ring and subsequent attachment to the pyrrolidine core often employs nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.

Procedure Highlights:

  • Starting Material: Brominated or chlorinated phenyl derivatives bearing fluorine or trifluoromethyl groups.
  • Catalysts: Palladium complexes such as Pd(dba)₂ with phosphine ligands (e.g., xantphos).
  • Reagents: Organometallic reagents or amines (e.g., pyrrolidine derivatives).
  • Reaction Conditions: Reflux in toluene or other inert solvents under nitrogen atmosphere.

Example:

  • The synthesis of N-[4-fluoro-3-(4-methylpiperazin-1-yl)phenyl]pyrrolidin-2-one involved palladium-catalyzed coupling with yields around 90%.

Data Table 2: Cross-Coupling Reaction Parameters

Parameter Typical Range Reference
Catalyst Pd(dba)₂, Ligand L1
Solvent Toluene, Dichloromethane
Temperature 110–140°C
Reaction Time 16–24 hours
Yield 49–90%

Catalytic Hydrogenation and Reduction

Hydrogenation steps are employed to reduce unsaturated intermediates or to modify functional groups, often under catalytic conditions using ruthenium or palladium catalysts.

Procedure Highlights:

  • Catalysts: Ruthenium tricarbonyl complexes or palladium on carbon.
  • Conditions: Elevated temperatures (~140°C) under hydrogen atmosphere.
  • Outcome: Reduction of double bonds or nitro groups, leading to the final pyrrolidine hydrochloride salt.

Example:

  • The synthesis of pyrrolidinone derivatives involved ruthenium-catalyzed hydrogenation, with reaction times extending up to 24 hours.

Data Table 3: Hydrogenation Conditions

Parameter Typical Range Reference
Catalyst Ru₃(CO)₁₂, Pd/C
Temperature 110–140°C
Hydrogen Pressure Atmospheric to 5 atm
Reaction Duration 16–24 hours
Yield Variable, often >50%

Purification Techniques

Post-synthesis purification involves:

  • Filtration: Using Celite or silica gel to remove catalysts and impurities.
  • Chromatography: Flash chromatography on silica gel for separating the desired product.
  • Crystallization: From suitable solvents like ethanol or dichloromethane to obtain pure hydrochloride salts.

Research Outcomes and Optimization

Recent research emphasizes optimizing yields and stereoselectivity:

  • Use of chiral epoxides and optically active intermediates to control stereochemistry.
  • Catalytic conditions tailored to minimize by-products and enhance purity.
  • Variations in solvent and temperature to improve yield and reaction rate.

Summary of Key Findings:

Aspect Observation Reference
Yield Range 38–90% depending on method and reactants ,
Reaction Time 16–24 hours
Purity and Characterization Confirmed via FTIR, NMR, LC-MS, and melting point analysis ,
Stereochemistry Control Achieved through chiral intermediates and catalysts ,

Chemical Reactions Analysis

Types of Reactions

2-[4-Fluoro-3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of aminated derivatives, while oxidation reactions can produce various oxidized forms of the compound .

Scientific Research Applications

2-[4-Fluoro-3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[4-Fluoro-3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group and the fluorine atom on the phenyl ring enhance its binding affinity to certain enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Electronic Effects

The target compound is distinguished by its 4-fluoro-3-(trifluoromethyl)phenyl substituent. Key analogs and their differences are outlined below:

Table 1: Structural and Electronic Comparison
Compound Name Substituent Position on Phenyl Ring Pyrrolidine Modifications Molecular Formula Molar Mass (g/mol) Key Features
Target Compound 4-Fluoro, 3-(trifluoromethyl) None C₁₁H₁₀ClF₄N* ~296.65* High electron-withdrawing effect
2-(4-(Trifluoromethyl)phenyl)pyrrolidine HCl 4-(Trifluoromethyl) None C₁₁H₁₁ClF₃N 273.66 Less electronegative phenyl ring
2-{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}-2-methylpyrrolidine HCl 4-Fluoro, 3-(trifluoromethyl) 2-Methyl group on pyrrolidine C₁₃H₁₆ClF₄N 297.72 Increased steric hindrance
3-Fluoropyrrolidine HCl N/A (fluorine on pyrrolidine) 3-Fluoro C₄H₇ClF₂N 150.56 Altered ring electronics

*Calculated based on structural formula.

  • Electronic Effects : The 4-fluoro and 3-trifluoromethyl groups create a strongly electron-deficient aromatic ring, enhancing dipole interactions in binding pockets compared to the purely 4-trifluoromethyl-substituted analog .

Pharmacological and Physicochemical Properties

  • The target compound likely has a higher logP than 3-Fluoropyrrolidine HCl due to its aromatic fluorination .
  • Metabolic Stability: Fluorination generally reduces oxidative metabolism. The target compound’s dual fluorine/trifluoromethyl substitution may confer greater stability than non-fluorinated pyrrolidines .

Key Research Findings

  • Similarity Analysis : The target compound shares a 0.81 similarity score with 4-Fluoropiperidine HCl (CAS 57395-89-8), highlighting the impact of ring size (piperidine vs. pyrrolidine) on conformational flexibility .

Biological Activity

2-[4-Fluoro-3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride is a synthetic compound notable for its unique molecular structure, which includes a pyrrolidine ring and a phenyl group substituted with fluorine and trifluoromethyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacology and therapeutic applications.

  • Molecular Formula : C11_{11}H12_{12}ClF4_{4}N
  • Molecular Weight : 269.66 g/mol
  • CAS Number : 2044796-26-9

The presence of multiple fluorine atoms enhances the compound's electrophilic character, influencing its reactivity and interaction with biological molecules .

Biological Activity Overview

Preliminary studies suggest that this compound exhibits significant biological activity, particularly in its interactions with specific receptors and enzymes. The fluorinated structure is believed to enhance binding affinity, which may lead to pharmacological effects relevant to therapeutic applications.

Potential Therapeutic Applications

  • Receptor Interaction : Initial findings indicate that the compound may interact favorably with certain receptors, potentially modulating their activity.
  • Enzyme Inhibition : The compound's structure suggests it may inhibit specific enzymes involved in disease pathways, although detailed studies are required to confirm this.

Binding Affinity Studies

Research has shown that the trifluoromethyl group enhances the binding affinity of similar compounds to biological targets. For instance, compounds with similar structural features have demonstrated potent interactions with various receptors, leading to significant pharmacological effects .

Case Studies

  • Anticancer Activity : In vitro studies have highlighted the potential of fluorinated pyrrolidine derivatives in cancer treatment. For example, compounds structurally related to this compound have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .
    • Example : A derivative exhibited an IC50_{50} value of 0.56 µM in inhibiting tubulin polymerization, suggesting a mechanism involving disruption of mitotic processes in cancer cells.
  • Neuropharmacology : The compound's ability to interact with neurotransmitter receptors could position it as a candidate for treating neurological disorders. Similar compounds have been evaluated for their effects on serotonin and dopamine receptors, indicating potential for mood regulation and cognitive enhancement.

Comparative Analysis

A comparison of structurally similar compounds reveals unique features that may confer distinct biological activities:

Compound NameUnique Features
2-(3-Fluoro-4-methylsulfonylaminophenyl)propanamideExhibits potent antagonism towards certain receptors
Trifluoromethylated pyrrolidinesVarying substitutions on the pyrrolidine ring
3-Fluoro-4-trifluoromethylphenyl derivativesUsed in various pharmaceutical applications
3-Fluoro-3-[4-(trifluoromethyl)phenyl]pyrrolidineExplored for biological activity

The unique combination of functional groups in this compound may lead to distinct pharmacological profiles compared to these similar compounds .

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